molecular formula C24H28N2O8 B566304 Z-Glu-tyr-oet CAS No. 101982-64-3

Z-Glu-tyr-oet

Cat. No. B566304
CAS RN: 101982-64-3
M. Wt: 472.494
InChI Key: YRXZCHGQEFKWAX-PMACEKPBSA-N
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Description

“Z-Glu-tyr-oet” is also known as Z-L-glutamyl-L-tyrosine . It is a synthetic substrate that has been used in various types of research .


Synthesis Analysis

The synthesis of “Z-Glu-tyr-oet” involves complex biochemical processes. It has been used in the study of enzymatic reactions, particularly those involving proteins and peptides .


Molecular Structure Analysis

The empirical formula of “Z-Glu-tyr-oet” is C22H24N2O8 . It has a molecular weight of 444.43 . The structure of “Z-Glu-tyr-oet” includes two aromatic moieties, namely, the phenyl group in Z and phenol group in tyrosine .


Chemical Reactions Analysis

“Z-Glu-tyr-oet” has been used in the study of enzymatic reactions, particularly those involving proteins and peptides . It has been found that tyrosine is more readily broken down by "Z-Glu-tyr-oet" .


Physical And Chemical Properties Analysis

“Z-Glu-tyr-oet” has a storage temperature of -20°C . More detailed physical and chemical properties may be available from the manufacturer or supplier .

Scientific Research Applications

  • Binding of Copper and Zinc Ions : Z-Glu-Tyr-OEt and similar polypeptides can bind copper (Cu++) and zinc (Zn++) ions. This binding induces conformational changes in the polypeptides, such as a shift from a random coil to an α-helix structure. These phenomena suggest potential applications in studying metal ion interactions with polypeptides and their structural implications (Béré & Hélène, 1979).

  • Protein-Tyrosine Phosphatase Receptor Type Z (Ptprz) : Ptprz, which has multiple substrate proteins, shows selective dephosphorylation of certain tyrosine residues in the presence of specific sequences, including Glu residues. This insight is valuable for understanding the molecular basis of substrate recognition by Ptprz and its role in cellular processes (Fujikawa et al., 2011).

  • Serpin Protein Z-dependent Proteinase Inhibitor (ZPI) : The study of ZPI, a specific inhibitor of membrane-associated factor Xa, highlights the role of Glu residues in enzyme binding and inhibition. This research offers insights into the biochemical mechanisms underlying the inhibition of specific proteinases (Huang et al., 2010).

  • Botulinum Neurotoxin Type A Light Chain : Research on the botulinum neurotoxin type A light chain, a zinc endopeptidase, reveals the involvement of specific amino acids, including tyrosine, in catalysis and transition state stabilization. Such studies are crucial for understanding the mechanisms of metalloproteases (Binz et al., 2002).

  • Glutathione Disulfide and Zinc Complexes : The interaction between glutathione disulfide and Zn(II) ions, particularly in the context of zinc homeostasis, is studied. This research is significant for understanding the role of Glu-containing compounds in zinc biochemistry (Krężel et al., 2011).

Safety And Hazards

The safety data sheet for “Z-Glu-tyr-oet” suggests that it should be handled with care to prevent formation of dust . It also recommends the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

(4S)-5-[[(2S)-1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXZCHGQEFKWAX-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu-tyr-oet

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